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Compound of Interest

Compound Name:
N-hydroxy-7-(2-

naphthylthio)heptanamide

Cat. No.: B1673323 Get Quote

CAS Number: 926908-04-5

Alternate Names: HNHA, Histone Deacetylase Inhibitor VI

Introduction
N-hydroxy-7-(2-naphthylthio)heptanamide (HNHA) is a potent, cell-permeable histone

deacetylase (HDAC) inhibitor.[1][2] As a member of the hydroxamic acid class of HDAC

inhibitors, HNHA has demonstrated significant anti-tumor and anti-angiogenic activities in

preclinical studies.[1][3] This technical guide provides a comprehensive overview of HNHA,

including its mechanism of action, key biological data, and experimental protocols for

researchers and drug development professionals.
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Property Value Reference

CAS Number 926908-04-5 [3]

Molecular Formula C17H21NO2S [3]

Molecular Weight 303.41 g/mol [3]

Purity ≥98% [4]

Appearance Crystalline solid [4]

Solubility

Soluble in DMSO (~30

mg/mL), DMF (~30 mg/mL),

and Ethanol (~20 mg/mL).

Sparingly soluble in aqueous

buffers. For aqueous solutions,

it is recommended to first

dissolve in DMSO and then

dilute with the aqueous buffer

(e.g., 1:1 DMSO:PBS (pH 7.2)

for a solubility of ~0.5 mg/mL).

[1][4]

Storage Store at -20°C. [4]

Mechanism of Action
HNHA exerts its biological effects primarily through the inhibition of histone deacetylase

enzymes. HDACs are crucial regulators of gene expression, and their inhibition by HNHA leads

to the hyperacetylation of histones. This, in turn, results in a more open chromatin structure,

facilitating the transcription of various genes, including tumor suppressor genes.

The primary downstream effects of HDAC inhibition by HNHA include:

Induction of p21: HNHA treatment leads to the upregulation of the cyclin-dependent kinase

inhibitor p21, a key regulator of the cell cycle.[1]

Cell Cycle Arrest: Increased p21 expression results in cell cycle arrest, primarily at the G1/S

phase, thereby inhibiting cancer cell proliferation.[5]
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Induction of Apoptosis: In several cancer cell lines, HNHA has been shown to induce

programmed cell death (apoptosis). This is mediated through a cytochrome-c-release-

mediated pathway, involving the activation of caspases and suppression of anti-apoptotic

proteins like Bcl-2.

Inhibition of Angiogenesis: HNHA exhibits potent anti-angiogenic effects by inhibiting key

processes in the formation of new blood vessels. It has been shown to decrease the levels of

vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1α (HIF-1α).[5]

Signaling Pathways
The following diagram illustrates the proposed signaling pathway for the anti-tumor activity of

HNHA.
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Caption: Proposed signaling pathway for the anti-tumor effects of HNHA.
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Cell Line Assay Endpoint Result Reference

Human

Fibrosarcoma

(HT1080)

HDAC Enzyme

Inhibition
IC50 100 nM [1]

Human

Fibrosarcoma

(HT1080)

Cell Proliferation IC50 ~7.5 µM [1]

Human Umbilical

Vein Endothelial

Cells (HUVECs)

Tube Formation Inhibition

Significant

inhibition of

VEGF-induced

tube formation

[3]

Human Umbilical

Vein Endothelial

Cells (HUVECs)

Cell Migration Inhibition

Significant

inhibition of

VEGF-induced

migration

[3]

Renal Cell

Carcinoma

(RCC) cells

Apoptosis Induction

Significant

induction of

apoptosis

In Vivo Activity
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Animal Model Cancer Type Treatment Outcome Reference

Murine Xenograft

Model

Human

Fibrosarcoma

Intraperitoneal

injection

Effectively

inhibited tumor

growth; potency

comparable to or

greater than

SAHA.

[1]

Mouse Model of

Oxygen-Induced

Retinopathy

(OIR)

Retinal

Neovascularizati

on

Intravitreous

injection

Inhibited retinal

neovascularizatio

n.

[3]

Mouse Model of

Laser-Induced

Choroidal

Neovascularizati

on (CNV)

Choroidal

Neovascularizati

on

Intravitreous

injection

Inhibited

choroidal

neovascularizatio

n.

[3]

Experimental Protocols
HDAC Enzyme Activity Assay
This protocol is a generalized representation based on common methodologies for assessing

HDAC inhibition.
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Start

Prepare Reaction Mixture:
- HeLa cell nuclear extract (source of HDACs)

- HDAC substrate (e.g., Fluor de Lys®)
- Assay buffer

Add varying concentrations of HNHA
or control (e.g., SAHA, vehicle)

Incubate at 37°C for 30 minutes

Add Developer Solution
(e.g., containing Trichostatin A and trypsin)

Incubate at room temperature for 15 minutes

Measure fluorescence
(e.g., Ex: 360 nm, Em: 460 nm)

Analyze data to determine IC50 values

End

Click to download full resolution via product page

Caption: General workflow for an in vitro HDAC enzyme activity assay.
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Cell Proliferation Assay (MTS Assay)
This protocol is a generalized representation for assessing the anti-proliferative effects of

HNHA.
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Start

Seed cells (e.g., HT1080) in a 96-well plate
and allow to adhere overnight

Treat cells with various concentrations of HNHA
or vehicle control

Incubate for a specified period (e.g., 72 hours)

Add MTS reagent to each well

Incubate for 1-4 hours at 37°C

Measure absorbance at 490 nm

Calculate cell viability relative to control
and determine IC50

End

Click to download full resolution via product page

Caption: General workflow for a cell proliferation assay using MTS reagent.
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In Vivo Tumor Xenograft Study
This protocol is a generalized representation of a murine xenograft model.

Start

Subcutaneously inject human cancer cells
(e.g., HT1080) into athymic nude mice

Allow tumors to grow to a palpable size
(e.g., 50-100 mm³)

Randomize mice into treatment groups
(e.g., vehicle control, HNHA, SAHA)

Administer treatment (e.g., daily intraperitoneal injections)

Monitor tumor volume and body weight
regularly (e.g., every 2-3 days)

At the end of the study, sacrifice mice
and excise tumors for analysis

Analyze tumor weight, volume, and
biomarkers (e.g., histone acetylation by Western blot)

End
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Click to download full resolution via product page

Caption: General workflow for an in vivo tumor xenograft study.

Summary and Future Directions
N-hydroxy-7-(2-naphthylthio)heptanamide (HNHA) is a promising HDAC inhibitor with

demonstrated anti-cancer and anti-angiogenic properties in preclinical models. Its mechanism

of action, involving the induction of p21 and subsequent cell cycle arrest and apoptosis, makes

it a compelling candidate for further investigation. Future research should focus on detailed

pharmacokinetic and toxicology studies to assess its drug-like properties and safety profile.

Further elucidation of its effects on specific HDAC isoforms could also inform the development

of more targeted therapies. As of now, no clinical trials involving HNHA have been registered.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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